2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

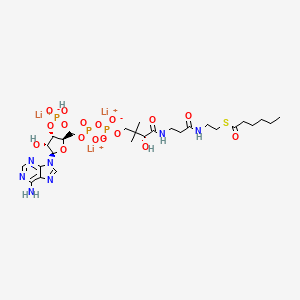

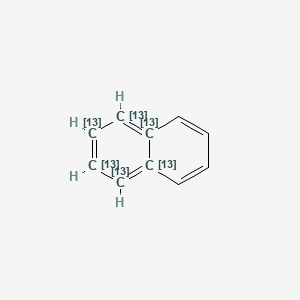

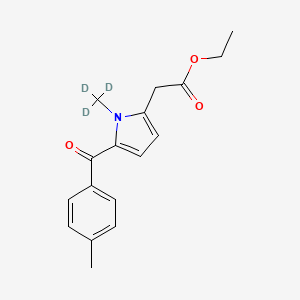

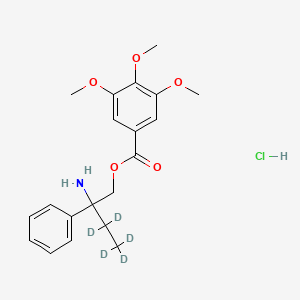

“2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester” is a chemical compound frequently used in scientific research. It has a molecular weight of 194.22 and a molecular formula of C11H10D2O3 .

Physical And Chemical Properties Analysis

This compound appears as an oil and is liquid in its physical state . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol .Aplicaciones Científicas De Investigación

Enzymatic Resolution and Chemical Synthesis

The enzymatic resolution of methyl esters of various benzofuran derivatives demonstrates their potential in producing enantiomerically pure compounds, essential for drug development and synthesis of specific organic molecules. For instance, lipase-catalyzed kinetic resolution of benzofuran carboxylic acid methyl esters results in enantiomers with significant enantioselectivities and enantiomeric excesses, indicating their utility in synthesizing rigid analogues of clofibrate with lipid-modifying activity (Ferorelli et al., 2001).

Material Science and Solvent Selection

In material science, the solubility parameters of benzofuran derivatives have been studied to inform solvent selection for molecular bulk heterojunction systems, demonstrating the application of these compounds in optimizing solvent systems for electronic devices, leading to improved power conversion efficiencies (Walker et al., 2011).

Antiangiogenic Activity

Certain dihydrobenzofuran lignans exhibit antiangiogenic activity, highlighting their potential in therapeutic applications against diseases characterized by excessive angiogenesis. The dimerization product of caffeic acid methyl ester, a dihydrobenzofuran derivative, has shown pronounced antiangiogenic activity in experimental models, suggesting its utility in developing new antiangiogenic agents (Apers et al., 2002).

Polymer Science

In polymer science, the synthesis of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors involves the use of benzofuran derivatives, underscoring their significance in creating new materials with desirable properties such as solubility and thermal stability (Yamanaka et al., 2000).

Propiedades

IUPAC Name |

methyl 2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3/i7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPMKHBXSUGMGA-RJSZUWSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

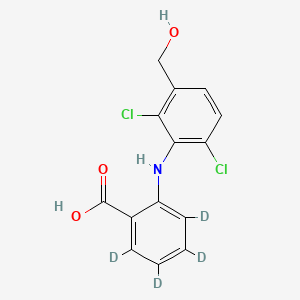

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)